

physicochemical properties of 2-Chloro-5-fluorophenol

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Compound of Interest

Compound Name: 2-Chloro-5-fluorophenol

CAS No.: 3827-49-4

Cat. No.: B1586221

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-5-fluorophenol**

Introduction: A Molecule of Strategic Importance

2-Chloro-5-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted phenol, its chemical behavior is dictated by the interplay of the hydroxyl group and the electron-withdrawing properties of its chlorine and fluorine substituents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for its effective use as a pharmaceutical intermediate and a building block in complex organic synthesis.^{[1][2]} This document moves beyond a simple recitation of data, offering insights into the causal relationships that define the molecule's behavior and providing robust, validated protocols for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification. **2-Chloro-5-fluorophenol** is registered under CAS Number 3827-49-4.^{[3][4]} Its molecular structure and

key identifiers are summarized below.

Identifier	Value	Source
IUPAC Name	2-chloro-5-fluorophenol	[3][5]
CAS Number	3827-49-4	[3][4][6]
Molecular Formula	C ₆ H ₄ ClFO	[3][4]
Molecular Weight	146.55 g/mol	[3][4][5]
SMILES	<chem>C1=CC(=C(C=C1F)O)Cl</chem>	[3][5]
InChI Key	CMQOZIKIOASEIN- UHFFFAOYSA-N	[3][5]

The arrangement of the chloro and fluoro substituents on the phenol ring is critical to its reactivity and physical properties, influencing everything from its acidity to its spectroscopic signature.

Core Physicochemical Properties: A Quantitative Overview

The utility of **2-Chloro-5-fluorophenol** in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. The following table consolidates the experimentally determined and predicted values for its most critical parameters.

Property	Value	Notes and Implications	Source(s)
Appearance	Clear colorless to pale yellow liquid	At room temperature.	[6][7][8]
Boiling Point	183-185 °C	Atmospheric pressure.	[6][7][9]
Density	~1.4 g/cm ³	Slightly denser than water.	[1][10]
Flash Point	68.3 - 185 °C	Wide range reported; handle with caution near heat.	[6][7][10]
Water Solubility	Slightly soluble	Limits utility in simple aqueous media without co-solvents.	[6][7][11]
pKa	7.50 ± 0.10 (Predicted)	Weakly acidic, influenced by halogen substituents.	[6][7]
LogP (Octanol/Water)	2.44	Indicates moderate lipophilicity, relevant for drug design.	[10]
Refractive Index	1.524 - 1.526	Useful for rapid identity and purity checks.	[6][7][9]

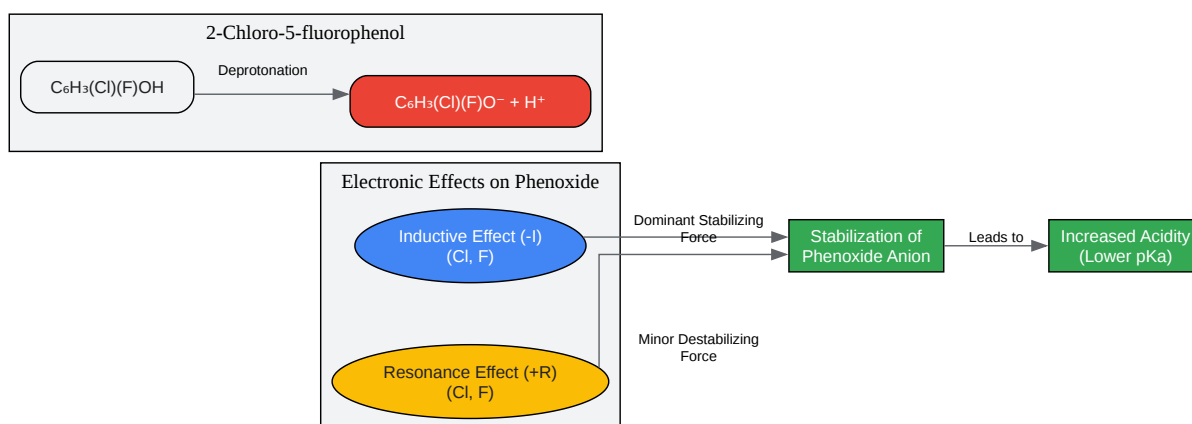
The Chemistry of Acidity: Understanding the pKa of 2-Chloro-5-fluorophenol

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. For **2-Chloro-5-fluorophenol**, the predicted pKa of ~7.50 indicates it is a stronger acid than phenol itself (pKa ≈ 10).[6][12] This enhanced acidity is a direct consequence of the electronic effects exerted by the chlorine and fluorine atoms.

Causality Behind Acidity:

- Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. This effect helps to delocalize and stabilize the negative charge on the phenoxide oxygen, making the corresponding phenol more acidic.[12]
- Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be donated into the aromatic pi-system, a de-stabilizing effect for the phenoxide anion. However, for halogens, the inductive effect (-I) is dominant over the resonance effect (+R).[12]

The net result is a stabilization of the 2-chloro-5-fluorophenoxide ion, which facilitates the dissociation of the proton from the hydroxyl group and results in a lower pKa compared to unsubstituted phenol.



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Caption: Electronic effects governing the acidity of **2-Chloro-5-fluorophenol**.

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail validated methods for determining key physicochemical parameters.

Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a robust method for the experimental determination of the acid dissociation constant (pKa).

Principle: The compound is dissolved in a suitable solvent mixture (e.g., water/methanol) and titrated with a standardized strong base (e.g., NaOH). The pKa is the pH at which the phenol is exactly half-neutralized.

Methodology:

- **Preparation:** Accurately weigh ~50 mg of **2-Chloro-5-fluorophenol** and dissolve in 50 mL of a 1:1 methanol/water solution.
- **Titration Setup:** Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the dissolved sample on a magnetic stirrer and immerse the pH electrode.
- **Titration:** Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).
- **Data Collection:** Record the pH after each addition of titrant. Continue the titration well past the equivalence point.
- **Analysis:** Plot the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$ vs. Volume of NaOH). The peak of this curve corresponds to the equivalence point (V_{eq}). The pKa is the pH value recorded when half of the equivalence point volume ($V_{\text{eq}} / 2$) of NaOH has been added.

Protocol: Determination of LogP via OECD 107 Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a critical measure of lipophilicity, essential for predicting a drug's pharmacokinetic properties.

Principle: The compound is partitioned between n-octanol and water at a constant temperature. The concentration of the compound in each phase is measured to determine the partition coefficient.

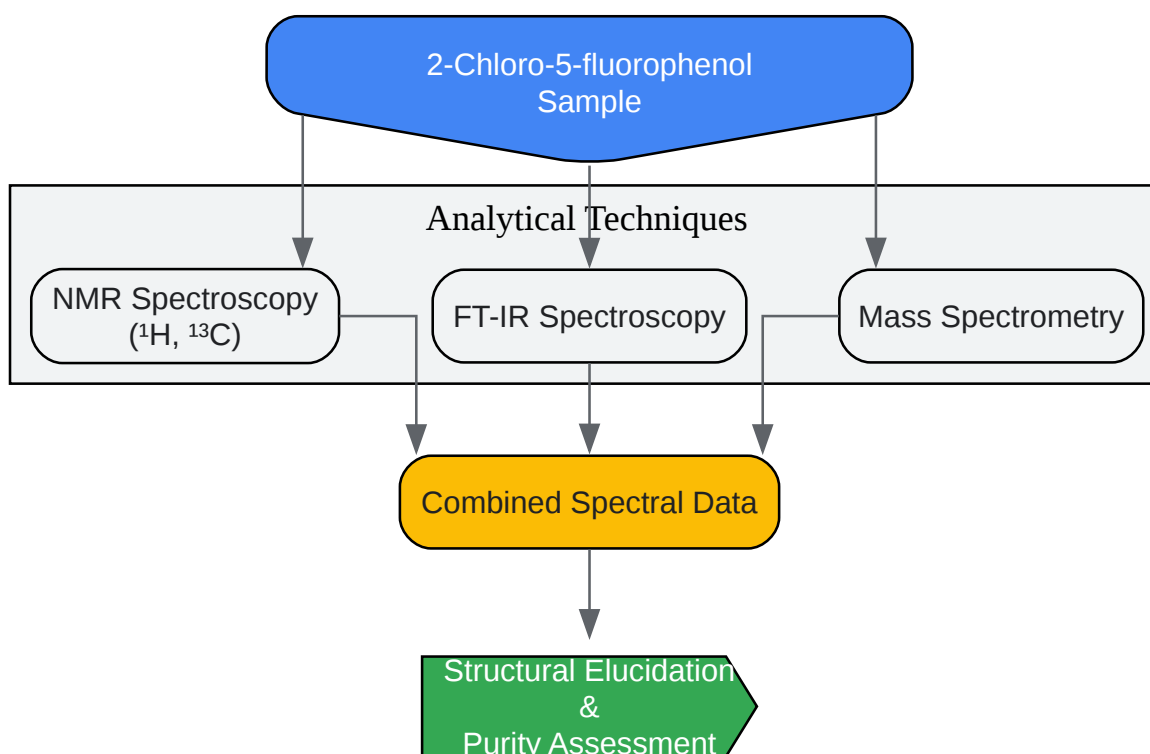
Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the layers to separate.
- Sample Preparation: Prepare a stock solution of **2-Chloro-5-fluorophenol** in n-octanol.
- Partitioning: In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of the pre-saturated water.
- Equilibration: Shake the funnel vigorously for 5 minutes, then allow it to stand until the layers have completely separated.
- Quantification: Carefully separate the two layers. Determine the concentration of **2-Chloro-5-fluorophenol** in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as $P = \frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Water}]}$. LogP is the base-10 logarithm of P.

Spectroscopic and Safety Profile

Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment.



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Caption: A typical workflow for the spectroscopic analysis of **2-Chloro-5-fluorophenol**.

- FT-IR Spectroscopy: An ATR-IR spectrum is available on PubChem, which can be used as a reference.[5] Key expected signals include a broad O-H stretch ($\sim 3200\text{-}3600\text{ cm}^{-1}$) and C-Cl ($\sim 700\text{-}800\text{ cm}^{-1}$) and C-F ($\sim 1000\text{-}1200\text{ cm}^{-1}$) stretches.
- NMR Spectroscopy: Studies have detailed the experimental and theoretical NMR spectra of this compound.[13][14] The ¹H and ¹³C NMR spectra will show distinct splitting patterns and chemical shifts resulting from the specific substitution pattern on the aromatic ring.
- Mass Spectrometry: Mass spectrometry will confirm the molecular weight (146.55 g/mol) and show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[15]

Safety, Handling, and Storage

2-Chloro-5-fluorophenol is classified as a hazardous substance.

- Hazards: It is harmful if swallowed, inhaled, or in contact with skin.^{[5][6]} It is irritating to the eyes, respiratory system, and skin.^{[6][10]}
- Handling: Always use in a well-ventilated area, preferably a chemical fume hood.^[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^{[10][16]}
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.^{[6][10]} Keep away from incompatible materials such as strong oxidizing agents and strong bases.^[16]

Conclusion

2-Chloro-5-fluorophenol is a valuable chemical intermediate with a distinct set of physicochemical properties defined by its halogenated phenolic structure. Its moderate acidity, lipophilicity, and well-defined spectroscopic profile make it a versatile tool for synthetic chemists. The protocols and data presented in this guide provide a robust framework for its safe handling, characterization, and effective implementation in research and development workflows.

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